molecular formula C28H27Cl2N7 B046914 Samorin CAS No. 6798-24-9

Samorin

Cat. No. B046914
CAS RN: 6798-24-9
M. Wt: 532.5 g/mol
InChI Key: URSFPCGNENDEFB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of Samorin involves complex chemical reactions, often starting with the compound S-adenosyl-L-methionine (SAM) as a precursor in various biochemical pathways. Research has identified enzymes such as fluorinases and methionine adenosyltransferases that play critical roles in the biosynthesis pathways involving SAM, leading to the production of organofluorine compounds and other derivatives relevant to Samorin's synthesis. For instance, a novel fluorinase from Nocardia brasiliensis demonstrates the ability to biosynthesize 5’-fluoro-5’-deoxyadenosine (5’-FDA) from inorganic fluoride and SAM, highlighting a unique biological fluorination process (Wang, Deng, & Qu, 2014). Similarly, the identification of a methionine adenosyltransferase with high diastereoselectivity from Streptomyces xinghaiensis provides insight into the enzymatic synthesis of SAM, a precursor in the fluorometabolites biosynthetic pathway (Ren, Cheng, & Ma, 2021).

Molecular Structure Analysis

The molecular structure of compounds related to Samorin, such as SAM and its derivatives, is crucial for understanding their chemical behavior and interaction. The structural analysis of these compounds reveals intricate details about their configuration and the spatial arrangement of atoms, which directly influences their reactivity and function in biological systems. For example, the stereochemical analysis of enzymatic fluorination processes provides insights into the molecular mechanisms underlying the biosynthesis of organofluorine molecules, offering a deeper understanding of the structural basis of these reactions (O'Hagan et al., 2003).

Chemical Reactions and Properties

Samorin's chemical properties are influenced by its molecular structure and the types of chemical reactions it undergoes. The fluorination enzymes, such as fluorinases and chlorinases, are key to understanding the chemical reactions leading to the formation of Samorin and its analogs. These enzymes mediate nucleophilic reactions involving halide ions and SAM, illustrating the complex chemical transformations that Samorin undergoes during its synthesis. The enzymatic fluorination process, in particular, is a remarkable example of nature's ability to perform sophisticated chemical transformations, such as the formation of C-F bonds, which are rare in biological systems (Deng & O'Hagan, 2008).

Physical Properties Analysis

The physical properties of Samorin, such as solubility, melting point, and stability, are essential for its handling and application in various fields. These properties are determined by its molecular structure and the interactions between its molecules and the environment. Understanding the physical properties of Samorin and related compounds is crucial for optimizing their synthesis, storage, and use in different applications.

Chemical Properties Analysis

The chemical properties of Samorin, including its reactivity, acidity, basicity, and redox potential, are critical for its function and effectiveness in its applications. The study of these properties enables researchers to predict how Samorin interacts with other molecules and ions in its environment, providing valuable insights into its mechanism of action and potential uses beyond its known applications.

References

Scientific Research Applications

  • Photovoltaic Cell Performance : Boronic acid-based self-assembled monolayers (SAMs) using Samorin can enhance the performance and stability of photovoltaic cells by tuning the work function of indium tin oxide (ITO) (Kara et al., 2018).

  • Semantic Relationships in Data : SAM enables the creation and documentation of semantic relationships between data objects and their metadata, facilitating research and problem-solving (Schwidder et al., 2005).

  • Infection Reduction in Fish : Samorin reduces the infectivity of Cryptobia salmositica in vitro, altering glycoprotein receptors and potentially protecting parasites from lysis by complement-fixing antibodies. It also shows effectiveness when conjugated to polyclonal antibodies, reducing parasitemias in infected chinook salmon (Ardelli & Woo, 2001a; Ardelli & Woo, 2001b).

  • Interfacial Properties of Fluorocarbon Interfaces : F-SAMs on gold are used to study the interfacial properties of fluorocarbon interfaces, such as wettability, friction, and X-ray induced damage (Barriet & Lee, 2003).

  • Therapeutic and Prophylactic Effects in Salmon : Samorin significantly reduces parasitemia in adult chinook salmon and eliminates infection in a portion of adult fish. Its use does not affect growth, food consumption, or complement values in uninfected rainbow trout (Ardelli & Woo, 2001c).

  • Trypanocide for Bovine Trypanosomiases : Samorin is highly effective for treating bovine trypanosomiases, although its efficacy can be limited by drug resistance in some populations (Sutherland et al., 1991).

  • Interaction with Intracellular Components : Samorin alters fluorescence in trypanosomes due to interaction with intracellular components and is transported across the plasma membrane via a protein carrier (Zilberstein et al., 1993).

  • Effect on Trypanosoma evansi in Mice : Samorin was effective against Trypanosoma evansi in mice in certain doses, but higher doses caused rapid death and severe organ damage (Homeida et al., 1980).

  • Toxicity in Rabbits : Samorin produced acute toxicity in rabbits, causing various severe symptoms and death (Ali & Haroun, 1984).

  • Pharmacokinetics in Sheep and Goats : Samorin has a similar pharmacokinetic profile in sheep and goats, but with a longer half-life in goats (Wesongah et al., 2004).

  • Enzyme Immunoassay for Detection : A developed competitive enzyme immunoassay method for detecting Samorin is highly repeatable and reproducible with a low limit of detection (Eisler et al., 1996).

Safety And Hazards

The safety data sheet for Samorin provides detailed information about its safety and potential hazards .

Future Directions

The future directions of Samorin research could involve further studies on its mechanism of action, potential uses, and safety. This would require a thorough analysis of relevant papers .

properties

IUPAC Name

3-[2-(3-amino-5-ethyl-6-phenylphenanthridin-5-ium-8-yl)iminohydrazinyl]benzenecarboximidamide;chloride;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H25N7.2ClH/c1-2-35-26-16-20(29)11-13-24(26)23-14-12-22(17-25(23)27(35)18-7-4-3-5-8-18)33-34-32-21-10-6-9-19(15-21)28(30)31;;/h3-17,29H,2H2,1H3,(H4,30,31,32,33);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URSFPCGNENDEFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC[N+]1=C2C=C(C=CC2=C3C=CC(=CC3=C1C4=CC=CC=C4)N=NNC5=CC=CC(=C5)C(=N)N)N.Cl.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H27Cl2N7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

20438-03-3 (Parent)
Record name Isometamidium hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006798249
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID60961946
Record name 3-Amino-8-[3-(3-carbamimidoylphenyl)triaz-2-en-1-yl]-5-ethyl-6-phenylphenanthridin-5-ium chloride--hydrogen chloride (1/1/1)
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

532.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Samorin

CAS RN

6798-24-9, 4174-74-7
Record name Samorin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6798-24-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phenanthridinium, 3-amino-5-ethyl-8-(3-(m-guanidinophenyl)-2-triazeno)-6-phenyl-, chloride, hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004174747
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Isometamidium hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006798249
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Samorin
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=524503
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-Amino-8-[3-(3-carbamimidoylphenyl)triaz-2-en-1-yl]-5-ethyl-6-phenylphenanthridin-5-ium chloride--hydrogen chloride (1/1/1)
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 8-[3-(m-amidinophenyl)-2-triazeno]-3-amino-5-ethyl-6-phenylphenanthridinium chloride hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.027.158
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ISOMETAMIDIUM HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6A4LXY935H
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2,390
Citations
IA Sutherland, A Mounsey, PH Holmes - Parasitology, 1992 - cambridge.org
… The 14C-labelled (specific activity = 45 /tCi/mg) and non-labelled isometamidium chloride (Samorin®) used in this study were kindly provided by RMB Animal Health Ltd, Dagenham, UK…
Number of citations: 33 www.cambridge.org
D Schillinger, SH Maloo… - … Veterinärmedizin Reihe A, 1985 - Wiley Online Library
For the trypanocide isometamidium chloride (Samorin®, May & Baker) the intramuscular route is recommended by the suppliers but application by this route is followed by local tissue …
Number of citations: 30 onlinelibrary.wiley.com
BF Ardelli, PTK Woo - Parasitology Research, 2001 - Springer
… Isometamidium chloride (Samorin) was cryptobiacidal at low … An intramuscular dose (1.0 mg/kg) of Samorin 3 weeks post-… Juvenile chinook treated with 1.0 mg Samorin/kg at 2–3 weeks …
Number of citations: 23 link.springer.com
IA Sutherland, A Mounsey, M Eisler, PH Holmes - Parasitology, 1992 - cambridge.org
Clones of Trypanosoma congolense which express resistance to the widely used trypanocide isometamidium chloride accumulate less of the drug than clones which are sensitive to …
Number of citations: 10 www.cambridge.org
AM Homeida, EA El Amin, SE Adam… - British journal of …, 1980 - ncbi.nlm.nih.gov
Samorin (isometamedium chloride) was effective against T. evansi in mice given in single ip doses of 1 to 10 mg/kg. The administration of 40 mg/kg of samorin or above caused rapid …
Number of citations: 13 www.ncbi.nlm.nih.gov
K Choongo - Annexe Thesis Digitisation Project 2018 Block 18, 1997 - era.ed.ac.uk
Pre-infection results showed a significant increase in IFN-y production by sheep PBMC 14 to 21 days after ISMM administration when cultured with live tyrpanosomes. while cultures …
Number of citations: 2 era.ed.ac.uk
SK Moloo, GW Kamunya - Medical and Veterinary Entomology, 1987 - Wiley Online Library
… An attempt was made, using isometamidium chloride (Samorin), … in vitro bloodmeal containing 8 μg Samorin/ml blood. The infection … containing 12 fig/m Samorin and given the infected …
AS Peregrine, O Ogunyemi, DD Whitelaw… - Veterinary …, 1988 - Elsevier
The duration of a single isometamidium chloride (Samorin) prophylactic treatment against Trypanosoma congolense ILNat. 3.1 and T. congolense IL 285 was examined in 24 Boran …
Number of citations: 45 www.sciencedirect.com
BH Ali, T Hassan - Veterinary and Human Toxicology, 1986 - europepmc.org
Healthy camels were experimentally infected with Trypanosoma evansi and then treated with isometamidium chloride (samorin) at single intravenous doses of 0.5 or 1.0 mg/kg. Five to …
Number of citations: 33 europepmc.org
BK Na'Isa - Bulletin of epizootic diseases of Africa, 1967 - cabdirect.org
Homidium-compounds (Novidium and Ethidium) have been used for over 10 years, for the mass treatment of bovine trypanosomiasis in Northern Nigeria. This has been a follow-up …
Number of citations: 31 www.cabdirect.org

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